4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid
Description
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a carboxylic acid group and a benzyloxycarbonyl (Cbz)-protected aminomethyl moiety.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
4-(phenylmethoxycarbonylaminomethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c17-13(18)15(6-8-20-9-7-15)11-16-14(19)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,19)(H,17,18) |
InChI Key |
VNYBQDVNUDIAGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid typically involves the reaction of benzyloxycarbonyl chloride with an appropriate amine to form the benzyloxycarbonyl-protected amine. This intermediate is then reacted with an oxane derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular pathways involved in metabolic processes .
Comparison with Similar Compounds
4-(4-Methoxyphenyl)oxane-4-carboxylic Acid ()
- Molecular Formula : C₁₃H₁₆O₄
- Molecular Weight : 236.26 g/mol
- Substituents : A 4-methoxyphenyl group and carboxylic acid on the oxane ring.
- Key Differences: The methoxyphenyl group introduces aromaticity and moderate lipophilicity (logP ~1.8 estimated), contrasting with the target’s polar Cbz-protected amine. The absence of an amino group reduces hydrogen-bonding capacity compared to the target compound.
- Applications : Likely used in materials science or as a rigid scaffold in medicinal chemistry .
4-(2-Fluoroethyl)oxane-4-carboxylic Acid (EN300-200625, )
- Molecular Formula : C₈H₁₃FO₃ (inferred)
- Molecular Weight : ~188.18 g/mol
- Substituents : A 2-fluoroethyl chain and carboxylic acid.
- Key Differences: The fluoroethyl group enhances electronegativity and metabolic stability, whereas the target’s Cbz group may confer protease resistance. Reduced steric bulk compared to the target’s aminomethyl-Cbz substituent.
- Applications: Potential use in fluorinated drug analogs or imaging agents .
Benzeneacetic Acid Derivatives ()
- Examples :
- Key Differences :
- Linear benzeneacetic acid structures lack the conformational constraint of the oxane ring.
- Polar substituents (e.g., amides, esters) may improve aqueous solubility relative to the target’s hydrophobic Cbz group.
- Applications : Common intermediates in organic synthesis or prodrug design .
Comparative Data Table
Structural and Functional Implications
- Reactivity: The Cbz-protected amine is susceptible to deprotection under acidic or catalytic hydrogenation conditions, a feature absent in non-amine analogs.
- Steric Effects : The bulky Cbz group may hinder interactions in enzyme-binding pockets compared to smaller substituents like fluoroethyl.
Biological Activity
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid, also known by its CAS number 1374126-65-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid is , with a molecular weight of approximately 293.32 g/mol. The compound has a predicted boiling point of 507.4 ± 45.0 °C and a density of 1.246 ± 0.06 g/cm³ . The pKa value is reported to be around 4.19 ± 0.20, indicating its acidic nature .
Research indicates that compounds similar to 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid may interact with various biological pathways. The benzyloxycarbonyl group can enhance the lipophilicity of the molecule, potentially improving its ability to permeate cell membranes and interact with intracellular targets.
Antimicrobial Activity
Recent studies have demonstrated potential antimicrobial effects of related compounds, suggesting that 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid may exhibit similar properties. For instance, compounds with carboxylic acid functionalities have been shown to inhibit bacterial growth by disrupting cell wall synthesis .
Case Studies
- In Vitro Studies : A study examining derivatives of carboxylic acids indicated that modifications in side chains significantly affect antimicrobial potency. While specific data on this compound is limited, it is hypothesized that the presence of the benzyloxy group may enhance activity against Gram-positive bacteria due to increased membrane permeability .
- Cell Viability Assays : In assays conducted on mammalian cell lines, similar compounds demonstrated cytotoxic effects at varying concentrations. Future investigations are needed to determine the specific cytotoxic profile of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid.
Safety and Toxicity
The safety profile for this compound is not extensively documented; however, precautionary measures should be taken when handling it due to potential toxicity associated with similar chemical structures. Recommendations include using personal protective equipment (PPE) and ensuring proper ventilation during use .
Research Findings Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.32 g/mol |
| Boiling Point | 507.4 ± 45.0 °C (predicted) |
| Density | 1.246 ± 0.06 g/cm³ (predicted) |
| pKa | 4.19 ± 0.20 |
| Antimicrobial Activity | Potentially active |
| Cytotoxicity | Under investigation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid?
- Methodological Answer : Begin with oxane-4-carboxylic acid as the core structure. Introduce the aminomethyl group via reductive amination using formaldehyde and sodium cyanoborohydride. Protect the amine moiety with a benzyloxycarbonyl (Cbz) group by reacting with benzyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final characterization should include -NMR and HPLC to confirm purity (>95%) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services. Store the compound in airtight containers under inert gas (N) at 2–8°C to prevent degradation. Emergency eye exposure requires flushing with water for 15 minutes, followed by medical evaluation .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Employ - and -NMR in DMSO-d to identify key signals (e.g., benzyloxy protons at δ 7.3–7.5 ppm, oxane ring protons at δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) in ESI+ mode confirms the molecular ion ([M+H]). Purity is validated via reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How can coupling reactions be optimized to synthesize derivatives of this compound?
- Methodological Answer : For amide bond formation, use carbodiimide coupling agents (e.g., EDC/HCl or CDI) with catalytic DMAP in anhydrous DMF. Optimize stoichiometry (1.2:1 molar ratio of carboxylic acid to amine) and reaction temperature (0–25°C). Monitor reaction progress via TLC (silica gel, ninhydrin stain). Post-reaction, purify derivatives using preparative HPLC (acetonitrile/water with 0.1% formic acid) .
Q. How are stereochemical ambiguities resolved in derivatives of this compound?
- Methodological Answer : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers. Confirm absolute configuration via X-ray crystallography or comparative analysis with known chiral standards. For dynamic stereochemistry, variable-temperature NMR (VT-NMR) can reveal conformational exchange processes .
Q. What strategies address discrepancies in biological activity data across assays?
- Methodological Answer : Replicate assays in triplicate with independent compound batches. Include positive controls (e.g., known enzyme inhibitors) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Verify compound stability under assay conditions via LC-MS to rule out degradation artifacts. Use statistical tools (e.g., ANOVA) to assess significance of variations .
Analytical & Data Challenges
Q. How is hygroscopicity managed during storage and handling?
- Methodological Answer : Store the compound in desiccators with silica gel or molecular sieves. For long-term storage, lyophilize and seal under vacuum. Prior to use, dry solvents (e.g., THF over Na/benzophenone) and reaction vessels by flame-drying under argon. Monitor water content via Karl Fischer titration .
Q. What analytical techniques detect trace impurities in synthesized batches?
- Methodological Answer : Use UPLC-MS with a BEH C18 column (1.7 µm particles) for high-resolution separation. Quantify impurities (<0.1%) via charged aerosol detection (CAD) or QDa mass spectrometry. For metal contamination, ICP-MS analysis is recommended after microwave-assisted acid digestion .
Q. How are computational methods integrated to predict reactivity or biological targets?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model reaction transition states or pKa values. For target prediction, use molecular docking (AutoDock Vina) against protein databases (PDB) or machine learning platforms (e.g., DeepChem) trained on bioactivity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
